N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with dimethyl groups and a benzenesulfonamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with a suitable sulfonamide precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,5-dimethylfuran is reacted with 4-ethylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems could be employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially disrupting their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide stands out due to its unique combination of a furan ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-4-13-5-7-15(8-6-13)20(17,18)16-10-14-9-11(2)19-12(14)3/h5-9,16H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEYOBLGHWMPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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